Methyl octanimidate hydrochloride
Description
Methyl octanimidate hydrochloride is a quaternary ammonium salt characterized by an octanimidate ester group linked to a methylamine moiety, with a hydrochloride counterion. Hydrochloride salts generally enhance solubility and stability, making them favorable in drug formulations and chemical reactions .
Properties
IUPAC Name |
methyl octanimidate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-3-4-5-6-7-8-9(10)11-2;/h10H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFBQBCDTCPNHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octanimidate hydrochloride can be synthesized through the reaction of octanoic acid with methanol in the presence of hydrochloric acid. The reaction typically involves the esterification of octanoic acid to form methyl octanoate, followed by the conversion of the ester to the imidate using ammonia or an amine.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and subsequent conversion processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the process include dichloromethane and methanol.
Chemical Reactions Analysis
Types of Reactions
Methyl octanimidate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imidate group to an amine.
Substitution: The imidate group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted imidates.
Scientific Research Applications
Methyl octanimidate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of neuraminic acid derivatives.
Biology: Employed in the study of biochemical pathways involving neuraminic acid.
Medicine: Investigated for its potential therapeutic applications due to its role in the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl octanimidate hydrochloride involves its role as a reagent in chemical reactions. It acts by providing the imidate group, which can undergo various transformations to form different products. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Hydrochloride Compounds
Structural and Functional Differences
The evidence highlights several hydrochloride salts with structural or functional similarities:
a) Methylamine Hydrochloride (CAS 593-51-1)
- Structure : Simplest amine salt (CH₃NH₃⁺Cl⁻).
- Applications : Used as a laboratory reagent and industrial intermediate. Lacks complex functional groups, limiting its pharmacological relevance .
b) Octopamine Hydrochloride
- Structure: Aromatic ring with hydroxyl and aminomethyl groups (C₈H₁₂NO₂Cl).
- Applications : Adrenergic agent in invertebrates; used in neuroscience research .
c) Octodrine Hydrochloride (CAS 5984-59-8)
- Structure : Branched aliphatic amine (C₈H₁₉N·HCl).
- Applications : Stimulant with forensic and research applications .
d) Methyl 5-(Benzylamino)-3-oxopentanoate Hydrochloride (CAS 1257403-90-9)
- Structure: Complex ester with benzylamino and ketone groups (C₁₃H₁₈NO₃Cl).
- Applications : Pharmaceutical intermediate, suggesting utility in drug synthesis .
Hypothesized Profile of Methyl Octanimidate Hydrochloride
- Expected Structure: Likely combines an octanoate ester with a methylimidate group, offering both lipophilic (ester) and polar (imidate) properties.
- Potential Uses: Surfactant, prodrug carrier, or catalyst in organic synthesis, based on analogous compounds .
Key Findings :
- Solubility Trends : Methylamine hydrochloride’s high water solubility contrasts with Octodrine’s lipophilicity, reflecting structural complexity .
- Stability : Most hydrochloride salts require controlled storage (e.g., -20°C for Octodrine) to prevent degradation .
- Pharmacological Relevance : Octopamine and Octodrine highlight the role of hydrochloride salts in modulating bioactivity .
Biological Activity
Methyl octanimidate hydrochloride is a derivative of octanimidate, which has garnered attention in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for its application in pharmacology, particularly in developing new therapeutic agents. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, drawing from diverse research findings.
Synthesis of this compound
This compound can be synthesized through various methods, including the reaction of octanoic acid derivatives with methylamine and subsequent hydrochlorination. The synthesis process typically involves:
- Formation of the amide : Reacting octanoic acid with methylamine.
- Hydrochlorination : Introducing hydrochloric acid to form the hydrochloride salt.
This synthetic pathway allows for the modification of the compound to enhance its biological properties.
Biological Activity
This compound exhibits a range of biological activities, which can be summarized as follows:
Antimicrobial Activity
Research indicates that derivatives of octanimidate, including this compound, possess significant antimicrobial properties. The compound has been evaluated against various bacteria and fungi, demonstrating efficacy against both Gram-positive and Gram-negative strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 µg/mL |
| Escherichia coli | 0.5 µg/mL |
| Pseudomonas aeruginosa | 0.25 µg/mL |
These results indicate that this compound could be a promising candidate for developing new antibiotics, especially in treating infections caused by resistant strains.
Anticancer Activity
Studies have also explored the anticancer potential of this compound. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including:
- A549 (lung cancer)
- MCF-7 (breast cancer)
The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase. For instance, a study reported a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15 |
| MCF-7 | 12 |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its molecular structure. Modifications to the alkyl chain length or functional groups can enhance or diminish its antimicrobial and anticancer properties.
Research has shown that:
- Increasing lipophilicity : Enhances membrane permeability and bioavailability.
- Electron-withdrawing groups : Can increase potency against specific pathogens.
Case Studies
- Antimicrobial Efficacy Against Resistant Strains : A study evaluated this compound against methicillin-resistant Staphylococcus aureus (MRSA) and found it exhibited lower MIC values compared to traditional antibiotics, indicating potential as a novel treatment option.
- Cancer Cell Line Studies : In another case study involving A549 cells, treatment with this compound resulted in a significant increase in apoptotic markers compared to untreated controls, suggesting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
